molecular formula C7H14O<br>CH3CO(CH2)2CH(CH3)2<br>C7H14O B1664664 5-Methyl-2-hexanone CAS No. 110-12-3

5-Methyl-2-hexanone

Cat. No.: B1664664
CAS No.: 110-12-3
M. Wt: 114.19 g/mol
InChI Key: FFWSICBKRCICMR-UHFFFAOYSA-N
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Description

5-Methyl-2-hexanone: is an organic compound with the molecular formula C7H14O . It is a colorless liquid with a characteristic odor and is also known by other names such as methyl isoamyl ketone and isopentyl methyl ketone . This compound is used in various industrial applications due to its solvent properties and is also a valuable intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

5-Methyl-2-hexanone plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to elicit a germination response in uredospores of certain species of rust . Additionally, this compound is known to interact with various plant metabolites, such as hyperforin and isoflavones, which can activate specific transcription factors involved in the metabolism and secretion of xenobiotics .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been reported to cause irritation to the eyes, skin, and respiratory tract upon exposure . Inhalation of its vapors may lead to dizziness or suffocation. Chronic exposure can result in dermatitis and liver damage . At the cellular level, this compound influences cell signaling pathways and gene expression, particularly those related to the metabolism of xenobiotics .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It is known to react with acids and bases, liberating heat and flammable gases . Additionally, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively . These interactions can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its degradation can occur when exposed to heat or light . Long-term exposure studies have shown that this compound can cause persistent changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may cause mild irritation, while higher doses can lead to significant toxic effects, including liver damage and respiratory distress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its most pronounced effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of xenobiotics. It interacts with enzymes such as cytochrome P450, which play a crucial role in the oxidation and detoxification of various compounds . These interactions can affect metabolic flux and alter the levels of metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments . The compound’s distribution is also affected by its solubility and affinity for various cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . These interactions can affect its activity and function, leading to changes in cellular metabolism and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methyl-2-hexanone can be synthesized through the selective hydrogenation of 5-methyl-3-hexen-2-one using a Pd/γ-Al2O3 catalyst . This reaction is typically carried out at atmospheric pressure and a temperature of 80°C . The catalyst exhibits remarkable activity and selectivity, making it an efficient method for producing this compound.

Industrial Production Methods: In industrial settings, this compound is produced using similar hydrogenation processes. The reaction conditions, such as pressure, temperature, and liquid hourly space velocity, are optimized using models like the Artificial Neural Network to enhance the yield and selectivity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-hexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophiles like halides or amines.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols.

Comparison with Similar Compounds

  • Methyl isobutyl ketone (MIBK)
  • Isobutylacetone
  • Isopentyl methyl ketone

Comparison: 5-Methyl-2-hexanone is unique due to its specific molecular structure, which imparts distinct solvent properties and reactivity. Compared to similar compounds like Methyl isobutyl ketone, it has a different boiling point and solubility profile, making it suitable for specific industrial applications .

Properties

IUPAC Name

5-methylhexan-2-one
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InChI

InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3
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InChI Key

FFWSICBKRCICMR-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCC(=O)C
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Molecular Formula

C7H14O, Array
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DSSTOX Substance ID

DTXSID5021914
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Molecular Weight

114.19 g/mol
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Physical Description

5-methylhexan-2-one appears as a colorless liquid with a pleasant fruity odor. Less dense than water. Vapors heavier than air. Used as a solvent and for making other chemicals., Liquid, Colorless, clear liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, clear liquid with a pleasant, fruity odor.
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Boiling Point

291 °F at 760 mmHg (NIOSH, 2023), 144 °C, 291 °F
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Flash Point

97 °F (NIOSH, 2023), 36 °C, 96 °F (36 °C) (Closed cup), 110 °F (open cup), 36 °C c.c., 97 °F
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Solubility

0.5 % (NIOSH, 2023), In water, 5400 mg/L at 25 °C, Miscible with ethanol and ether; very soluble in acetone, benzene; soluble in carbon tetrachloride, Miscible with most org solvents, 5.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.5 (poor), 0.5%
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Density

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.888 g/cu cm at 20 °C/20 °C, Relative density (water = 1): 0.89, 0.81
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Vapor Density

3.9 (Air = 1), Relative vapor density (air = 1): 3.9
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Vapor Pressure

5 mmHg (NIOSH, 2023), 5.77 [mmHg], 5.77 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.6, 5 mmHg
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Color/Form

Colorless, clear liquid

CAS No.

110-12-3
Record name 5-METHYLHEXAN-2-ONE
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Melting Point

-101 °F (NIOSH, 2023), Freezing pt: -73.9 °C, -74 °C, -101 °F
Record name 5-METHYLHEXAN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 5-methyl-2-hexanone?

A1: this compound has the molecular formula C7H14O and a molecular weight of 114.19 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have employed various spectroscopic techniques to characterize this compound. Infrared (IR) spectroscopy reveals characteristic peaks for carbonyl and alkyl groups. [, , ] Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information on the hydrogen atom environments within the molecule, further confirming its structure. [, , ] Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been utilized to identify and quantify this compound in complex mixtures, such as honey and bacterial cultures. [, , , ]

Q3: How is this compound used in polymer chemistry?

A3: this compound acts as a selective solvent for polystyrene in block copolymer studies. [, , , ] Research has focused on its role in micelle formation, exploring how copolymer structure and solvent properties influence micelle dimensions, thermodynamic parameters, and association behavior. [, , , ]

Q4: Is this compound found in natural sources? If so, what is its significance?

A4: Yes, this compound is a notable component of certain eucalyptus honeys. [, ] The presence and enantiomeric distribution of this compound, along with 2-hydroxy-5-methyl-3-hexanone, serve as potential markers for verifying the botanical origin of eucalyptus honey. [, ]

Q5: Does this compound exhibit any biological activity?

A5: Studies have shown that this compound possesses biolarvicidal properties against mosquito larvae (Aedes aegypti). [] Research suggests that its presence in soursop (Annona muricata) leaf extracts contributes to the larvicidal activity, highlighting its potential for vector control strategies. []

Q6: What is the role of this compound in plant-microbe interactions?

A6: Research indicates that certain Bacillus species with biocontrol properties produce this compound as a volatile organic compound (VOC). [, ] This VOC exhibits antifungal activity, significantly inhibiting the mycelial growth of plant pathogens like Fusarium solani. [, ] This finding suggests a role for this compound in the complex interplay between beneficial bacteria, plants, and pathogens.

Q7: How does this compound influence mosquito oviposition?

A7: Field tests in Kenya revealed that this compound significantly increased egg counts in Aedes aegypti ssp. formosus. [, ] Interestingly, the presence of a methyl branch in the molecule had a greater impact on egg numbers than the difference between a carbonyl and a carboxylic acid functional group. [, ] This highlights the importance of structural features in influencing mosquito behavior.

Q8: Are there any novel synthetic approaches for this compound derivatives?

A8: Yes, researchers have developed alternative synthetic pathways for N-alkenylarylamines with allylic substituents, utilizing this compound as a starting material. [] This method involves the synthesis of 4-hydroxy-5-methyl-2-hexanone through condensation of isobutyric aldehyde with acetone, followed by reactions with aromatic amines to produce the desired N-alkenylarylamines. [] This approach offers potential advantages in terms of selectivity and isomer control compared to traditional methods.

Q9: Can this compound be used in the synthesis of pharmaceuticals?

A9: Research has shown that this compound can be employed as a starting material in the synthesis of Tetrabenazine, a drug used to treat chorea associated with Huntington's disease. [] This two-step process involves a Mannich reaction followed by amine exchange, utilizing water as the reaction medium. [] This method offers a potentially greener and more sustainable approach to Tetrabenazine synthesis.

Q10: How is this compound used in lipase-catalyzed esterification reactions?

A10: Studies have investigated the use of this compound as a solvent in continuous lipase-catalyzed esterification reactions. [] Due to its higher polarity compared to solvents like n-hexane, it can enhance the solubility of water produced during the reaction, thereby improving reactor efficiency and maintaining higher conversion rates. []

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